2-Hydrazinocarbonylpyridine 1-oxide
Overview
Description
2-Hydrazinocarbonylpyridine 1-oxide is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol. This compound is known for its unique structure, which includes a pyridine ring with an oxidized nitrogen atom and a carbohydrazide group attached at the 2-position. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
One common method includes the oxidation of pyridine to form pyridine N-oxide, which is then reacted with hydrazine derivatives under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Hydrazinocarbonylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the oxidized nitrogen back to its original state, altering the compound’s reactivity.
Substitution: The carbohydrazide group can participate in substitution reactions, where other functional groups replace the hydrazide moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Scientific Research Applications
2-Hydrazinocarbonylpyridine 1-oxide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydrazinocarbonylpyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxidized nitrogen atom and carbohydrazide group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-Hydrazinocarbonylpyridine 1-oxide can be compared with other similar compounds, such as:
Pyridine N-oxide: Shares the oxidized nitrogen but lacks the carbohydrazide group, resulting in different reactivity and applications.
Isonicotinic acid hydrazide: Contains a similar hydrazide group but differs in the position and oxidation state of the nitrogen atom, leading to distinct chemical properties.
2-Mercaptopyridine-N-oxide: Features a thiol group instead of a carbohydrazide, offering unique reactivity and uses in different research areas.
Properties
IUPAC Name |
1-oxidopyridin-1-ium-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-8-6(10)5-3-1-2-4-9(5)11/h1-4H,7H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLAFVTWVUQFIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C(=O)NN)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20419150 | |
Record name | NSC126776 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20419150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54633-17-9 | |
Record name | NSC126776 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC126776 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20419150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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